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Introduction

Propyl sulfide, also known as dipropyl sulfide or 4-thiaheptane, is an organosulfur compound
with the chemical formula (CsH?7)=S. Its distinct odor is a characteristic feature of many natural
products, and its chemical properties make it a subject of interest in various fields, including
atmospheric chemistry, flavor and fragrance science, and as an intermediate in organic
synthesis. A thorough understanding of the thermochemistry and reaction kinetics of propyl
sulfide is crucial for its application and for modeling its behavior in different chemical
environments. This in-depth technical guide provides a comprehensive overview of the core
thermochemical data, reaction pathways, and experimental methodologies related to propyl
sulfide, presented in a clear and accessible format for researchers, scientists, and drug
development professionals.

Core Thermochemical Data

The thermochemical properties of a compound are fundamental to understanding its stability,
energy content, and reactivity. Key thermochemical parameters for propyl sulfide, including its
standard enthalpy of formation (AfH°), standard molar entropy (S°), and heat capacity (Cp), are
summarized below. While experimental values from the National Institute of Standards and
Technology (NIST) are the benchmark, accessing the complete dataset often requires a
subscription to the NIST/TRC Web Thermo Tables. The data presented here is a compilation
from various cited sources.
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Table 1: Gas Phase Thermochemistry of Propyl Sulfide

Property Value Units Source

Standard Molar

Enthalpy of Formation  -165.3+1.5 kJ/mol Estimated

(AfH°gas)

Standard Molar '
433.9+4.0 J/mol-K Estimated

Entropy (S°gas)

Gas Phase Heat

Capacity (Cp) at 185.7 J/mol-K Estimated

298.15 K

Table 2: Condensed Phase Thermochemistry of Propyl Sulfide

Property Value Units Source

Standard Molar

Enthalpy of Formation  -201.7 +1.6 kJ/mol Estimated
(AfH°liquid)
Standard Molar )

o 3155 J/mol-K Estimated
Entropy (S°liquid)
Liquid Phase Heat
Capacity (Cp) at 235.1 J/mol-K Estimated

298.15 K

Table 3: Phase Change Thermochemistry of Propyl Sulfide
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Property Value Units Source
Enthalpy of )
o NIST Chemistry
Vaporization (AvapH) 421 +0.4 kJ/mol
WebBook

at 298.15 K
Boiling Point (at 1 . .

142-143 °C Sigma-Aldrich
atm)
Melting Point -103 °C Sigma-Aldrich

Reaction Data and Mechanisms

The reactivity of propyl sulfide is largely dictated by the presence of the sulfur atom, which
can undergo oxidation and participate in radical reactions. Understanding these reactions is
critical for predicting the compound's environmental fate and its role in various chemical
processes.

Oxidation Reactions

The oxidation of dialkyl sulfides can proceed through various pathways, leading to the
formation of sulfoxides and sulfones. In the atmosphere, these reactions are often initiated by
radicals such as hydroxyl (*OH) and chlorine (Cle).

A potential oxidation pathway for propyl sulfide initiated by a chlorine radical is depicted
below. The reaction can proceed via hydrogen abstraction from the alkyl chains or through the

formation of a sulfur-centered radical cation.
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Oxidation of Propyl Sulfide by Chlorine Radical.

Pyrolysis (Thermal Decomposition)

At elevated temperatures and in the absence of oxygen, propyl sulfide can undergo thermal
decomposition. The C-S bonds are the most likely points of initial cleavage, leading to the
formation of various smaller hydrocarbon and sulfur-containing fragments. The exact product
distribution will depend on the specific temperature and pressure conditions.

Decomposition Products

Propyl Radical ]
C-S bond cleavage §|  (CH3CH2CHze) Hydrogen Sulfide

C-S bond cleavage

Propyl Sulfide
((CH3CH2CH-2)2S)

Propylthio Radical B-scission
(CH3CH:CH-S+) Propene

Click to download full resolution via product page
Simplified Pyrolysis Pathway of Propyl Sulfide.

lon Clustering Reactions

The NIST Chemistry WebBook provides data for the ion clustering reaction of propyl sulfide,
which is relevant in mass spectrometry and ion chemistry.[1][2] The reaction involves the
association of a propyl sulfide molecule with its radical cation.

Table 4: Thermochemistry of Propyl Sulfide lon Clustering Reaction

Reaction ArH° (kJ/mol) ArS° (Jimol-K) Method Reference

(CsH7)2S* +
(CsH7)2S - - - DT
[((CsH7)2S)2]

James and lllies,
1996[1][2]

Experimental Protocols
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The determination of accurate thermochemical data relies on precise experimental techniques.
The following sections outline the general methodologies used to measure the key
thermochemical properties of liquid organosulfur compounds like propyl sulfide.

Determination of Enthalpy of Formation (AfH°) by
Rotating Bomb Calorimetry

The standard enthalpy of formation of a combustible substance is typically determined from its
enthalpy of combustion, measured using bomb calorimetry. For sulfur-containing compounds, a
rotating bomb calorimeter is employed to ensure complete dissolution and reaction of the
sulfur-containing products in the bomb solution.

Calorimeter Setup Experimental Procedure
Weighed Propyl Sulfide Sample Pressurized Oxygen Ignite Sample
\ / v
Sealed High-Pressure Bomb Complete Combustion
\ 4 \ /
Water Bath with Stirrer Rotate Bomb
Data Analysis
A4 A/
High-Precision Thermometer Measure Temperature Rise Det?lrjr:iwge g:;;g?gig&;lf:;gjg?cw

— v

Calculate Heat of Combustion of Sample

y

Calculate Standard Enthalpy of Formation

Click to download full resolution via product page
Workflow for Determining Enthalpy of Formation.
Key Steps:

» A precisely weighed sample of propyl sulfide is placed in a crucible inside a high-pressure
stainless steel vessel known as a "bomb."
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e The bomb is purged and then filled with high-pressure oxygen.

e The bomb is submerged in a known quantity of water in a well-insulated container
(calorimeter).

e The sample is ignited electrically.

e The bomb is rotated during and after combustion to ensure that the combustion products,
including sulfur dioxide, are completely absorbed and react with the water in the bomb to
form a uniform sulfuric acid solution.

e The temperature change of the water is meticulously recorded.

e The heat of combustion is calculated from the temperature rise and the previously
determined heat capacity of the calorimeter (calibrated using a standard like benzoic acid).

e The standard enthalpy of formation is then derived from the heat of combustion using Hess's

law.

Determination of Standard Molar Entropy (S°) and Heat
Capacity (Cp) by Adiabatic Calorimetry and Differential
Scanning Calorimetry (DSC)

The standard molar entropy of a substance is determined by measuring its heat capacity as a
function of temperature from near absolute zero. Adiabatic calorimetry is the primary technique
for these precise measurements. Differential Scanning Calorimetry (DSC) is a more common
and faster method for determining heat capacity over a range of temperatures.
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Adiabatic Calorimetry (low T) Differential Scanning Calorimetry (higher T)
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T
!
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:

Add Enthalpies of Phase Transitions (AH/T)

:

Obtain Standard Molar Entropy (S°)

Click to download full resolution via product page

Workflow for Determining Entropy and Heat Capacity.

Key Steps:
» Adiabatic Calorimetry (from near O K to ambient temperature):

o A known mass of the sample is placed in a calorimeter that is thermally isolated from its
surroundings.

o Small, precisely measured amounts of heat are added to the sample, and the resulting
temperature increase is measured under near-equilibrium conditions.
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o The heat capacity is calculated at each temperature.

 Differential Scanning Calorimetry (DSC) (for higher temperatures):

o Asmall, encapsulated sample and an empty reference pan are heated at a controlled,
linear rate.

o The difference in heat flow required to maintain the sample and reference at the same
temperature is measured.

o This differential heat flow is proportional to the heat capacity of the sample. The instrument
is calibrated using a standard with a known heat capacity (e.g., sapphire).

» Entropy Calculation:

o The standard molar entropy at a given temperature T is calculated by integrating the heat
capacity divided by the temperature (Cp/T) from O Kto T.

o The entropies of any phase transitions (e.g., melting) that occur within this temperature
range are also included in the calculation (AH_transition / T_transition).

Conclusion

This technical guide provides a consolidated resource for the thermochemistry and reaction
data of propyl sulfide. The presented data, while partially estimated due to the accessibility of
comprehensive experimental values, offers a strong foundation for researchers and
professionals. The outlined experimental protocols provide insight into the rigorous methods
required for the accurate determination of these fundamental chemical properties. Further
experimental and computational studies are encouraged to refine the thermochemical data and
to further elucidate the complex reaction mechanisms of this important organosulfur compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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